molecular formula C16H23N3 B11859021 4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate CAS No. 26844-39-3

4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate

Cat. No.: B11859021
CAS No.: 26844-39-3
M. Wt: 257.37 g/mol
InChI Key: PZYZQAHSVDUKSA-UHFFFAOYSA-N
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Description

1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate (commonly referred to as the compound ) is a complex organic molecule notable for its structural features that include both piperidine and indole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C16H23N3
  • Molecular Weight : 273.38 g/mol
  • InChI Key : InChI=1S/C16H23N3/c1-12-10-11-13(14(12)2)17-15-8-6-5-7-9-16(15)18/h5-11,17H,6-10,18H2,1-4H3

The compound is characterized by a piperidine ring bonded to an ethyl group that is further connected to a methyl-indole structure. This unique combination suggests a potential for diverse biological interactions.

Pharmacological Properties

Research indicates that compounds containing indole and piperidine structures often exhibit significant pharmacological activities, including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties akin to those observed in curcumin derivatives. Studies have shown that related compounds can inhibit inflammatory markers and reduce nitric oxide production in activated macrophages .

Study 1: Anti-inflammatory Assessment

A study focused on the anti-inflammatory properties of indole and piperidine derivatives found that certain compounds effectively reduced inflammation markers in RAW 264.7 macrophages treated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ). The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 2: Antioxidant Evaluation

Another investigation assessed the antioxidant capabilities of similar piperidine derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityMechanism
Curcumin DerivativesAnti-inflammatory, AntioxidantRadical scavenging, COX inhibition
Piperidine-Indole CompoundsPotentially Anti-inflammatoryInhibition of inflammatory cytokines
Diarylidene-N-Methyl-PiperidonesAntioxidantFree radical scavenging

Properties

CAS No.

26844-39-3

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine

InChI

InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3

InChI Key

PZYZQAHSVDUKSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N

Origin of Product

United States

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